4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
Overview
Description
4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.19648857 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Compounds with fluoro substitutions, including those structurally related to the specified chemical, have been evaluated for their anticancer properties. For instance, fluoro-substituted benzo[b]pyran derivatives have demonstrated significant anti-lung cancer activity, indicating the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005).
Antipsychotic Agents
A series of conformationally restricted butyrophenones, including those with fluoro-benzoyl piperidine and pyrimidine structures, were synthesized and evaluated as antipsychotic agents. These compounds have shown affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, suggesting their potential use in treating psychiatric disorders (Raviña et al., 2000).
Corrosion Inhibition
Research into piperidine derivatives, including those with fluoro and pyrimidine substitutions, has also extended into material science, specifically for the prevention of corrosion in metals. Quantum chemical and molecular dynamic simulations have been employed to investigate the inhibition efficiencies of such compounds on the corrosion of iron, revealing the potential for industrial applications (Kaya et al., 2016).
Antagonist Activity
Compounds structurally related to 4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine have been explored for their antagonist activities towards various receptors. For example, derivatives have been tested for their 5-HT2 antagonist activity, highlighting their potential as therapeutic agents in treating conditions influenced by serotonin receptors (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
Synthesis and evaluation of pyrimidine and bispyrimidine derivatives have been conducted to assess their anti-inflammatory and analgesic activities. Such research indicates the pharmaceutical potential of these compounds in managing pain and inflammation (Sondhi et al., 2007).
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c21-17-7-3-2-6-16(17)20(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-4-1-5-9-24/h2-3,6-7,14-15H,1,4-5,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYXRTYVBQQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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